molecular formula C20H17N3O2 B2659647 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile CAS No. 156044-27-8

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

Cat. No. B2659647
CAS RN: 156044-27-8
M. Wt: 331.375
InChI Key: HKBZADPZFFILTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile (hereafter referred to as 2-ADP-4-PN) is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylnicotinonitrile family of compounds and has been investigated for its biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Theoretical Studies

The compound's crystal structure has been a subject of research, emphasizing its stability and molecular interactions. For instance, the single crystal X-ray diffraction and Density Functional Theory (DFT) studies on related compounds provide insights into their structural and chemical properties (Hosseinzadeh et al., 2021).

Synthetic Methodologies

Research has focused on developing synthetic methodologies for this compound and its derivatives. For example, a study discusses the synthesis of related pyridine derivatives via multi-component reactions, offering a new strategy in chemical synthesis (Bodireddy et al., 2014).

Corrosion Inhibition

There is significant interest in using this compound as a corrosion inhibitor. A study on N-substituted 2-aminopyridine derivatives, including a similar compound, demonstrates their effectiveness in protecting mild steel in acidic environments (Verma et al., 2018).

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial activities. For instance, a study on cyanopyridine derivatives synthesized in the presence of Cu(OAc)2 revealed significant antimicrobial efficacy against various microorganisms (Mirjalili et al., 2020).

Spectroscopic and Computational Analysis

Spectroscopic and computational studies are crucial in understanding the compound's properties. Research involving spectroscopic calculations and molecular docking suggests potential anticancer applications (Eşme, 2021).

Green Synthesis Approaches

Efforts are being made to develop environmentally friendly synthesis methods for this compound. A study describes a convenient approach using water as a solvent and cellulose sulfuric acid as a catalyst (Mansoor et al., 2014).

properties

IUPAC Name

2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-21)20(22)23-17/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZADPZFFILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.